molecular formula C6H14N2O B575041 N'-(1-hydroxypropan-2-yl)-N,N-dimethylmethanimidamide CAS No. 195322-25-9

N'-(1-hydroxypropan-2-yl)-N,N-dimethylmethanimidamide

Cat. No.: B575041
CAS No.: 195322-25-9
M. Wt: 130.191
InChI Key: ZPIILODBLLGRRP-UHFFFAOYSA-N
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Description

N’-(1-Hydroxy-2-propanyl)-N,N-dimethylimidoformamide is an organic compound with a unique structure that includes a hydroxypropyl group and a dimethylimidoformamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-Hydroxy-2-propanyl)-N,N-dimethylimidoformamide typically involves the reaction of dimethylformamide with 1-chloro-2-propanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(1-Hydroxy-2-propanyl)-N,N-dimethylimidoformamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(1-Hydroxy-2-propanyl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imidoformamide moiety can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can react with the hydroxy group under basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

N’-(1-Hydroxy-2-propanyl)-N,N-dimethylimidoformamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Medicine: It may be explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(1-Hydroxy-2-propanyl)-N,N-dimethylimidoformamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxy group can form hydrogen bonds with active sites, while the imidoformamide moiety can participate in various chemical interactions, influencing the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Hydroxy-2-propanyl)-5,8,11,14-icosatetraenamide
  • 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone
  • N-Hydroxyphthalimide

Uniqueness

N’-(1-Hydroxy-2-propanyl)-N,N-dimethylimidoformamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

195322-25-9

Molecular Formula

C6H14N2O

Molecular Weight

130.191

IUPAC Name

N/'-(1-hydroxypropan-2-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C6H14N2O/c1-6(4-9)7-5-8(2)3/h5-6,9H,4H2,1-3H3

InChI Key

ZPIILODBLLGRRP-UHFFFAOYSA-N

SMILES

CC(CO)N=CN(C)C

Synonyms

Methanimidamide, N-(2-hydroxy-1-methylethyl)-N,N-dimethyl- (9CI)

Origin of Product

United States

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